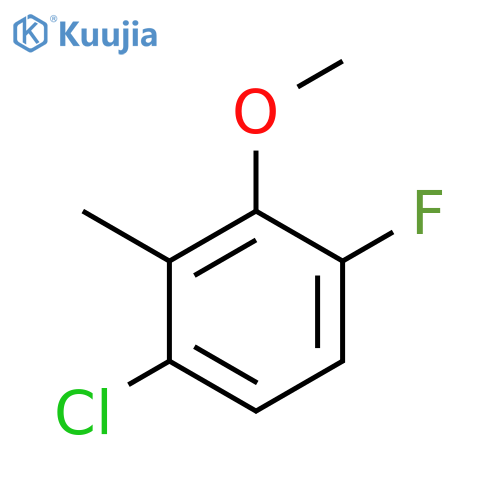Cas no 1807276-36-3 (3-Chloro-6-fluoro-2-methylanisole)

1807276-36-3 structure
商品名:3-Chloro-6-fluoro-2-methylanisole
CAS番号:1807276-36-3
MF:C8H8ClFO
メガワット:174.599925041199
CID:5003476
3-Chloro-6-fluoro-2-methylanisole 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-fluoro-2-methylanisole
-
- インチ: 1S/C8H8ClFO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3
- InChIKey: QKXQKVYCZKKCAI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1C)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 9.2
3-Chloro-6-fluoro-2-methylanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011588-1g |
3-Chloro-6-fluoro-2-methylanisole |
1807276-36-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
| Alichem | A010011588-500mg |
3-Chloro-6-fluoro-2-methylanisole |
1807276-36-3 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010011588-250mg |
3-Chloro-6-fluoro-2-methylanisole |
1807276-36-3 | 97% | 250mg |
470.40 USD | 2021-07-06 |
3-Chloro-6-fluoro-2-methylanisole 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1807276-36-3 (3-Chloro-6-fluoro-2-methylanisole) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
